3-(Trifluoromethyl)phenylglyoxal hydrate

Übersicht

Beschreibung

3-(Trifluoromethyl)phenylglyoxal hydrate is a chemical compound with the molecular formula C9H5F3O2·H2O and a molecular weight of 220.15 g/mol . It is also known by its IUPAC name, oxo [3-(trifluoromethyl)phenyl]acetaldehyde hydrate . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a glyoxal moiety.

Vorbereitungsmethoden

The synthesis of 3-(Trifluoromethyl)phenylglyoxal hydrate typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with an oxidizing agent to form the glyoxal derivative . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

The α-ketoaldehyde structure facilitates nucleophilic attacks, forming derivatives critical for pharmaceutical intermediates:

Mechanistic Insight :

The trifluoromethyl group increases electrophilicity at carbonyl carbons, enabling reactions like:

Cross-Coupling Reactions

The trifluoromethyl group directs regioselectivity in metal-free dicarbonylation:

| Substrate | Catalyst | Product | Selectivity |

|---|---|---|---|

| 2-Aminopyridines | None (AcOH) | 1,2-Bis(imidazopyridinyl)diketones | 95:5 e.r. |

Optimized Parameters :

Solvent-Dependent Reactivity

Aqueous media alter reaction pathways due to hydrogen bonding:

| Solvent System | Reaction Efficiency | Notes |

|---|---|---|

| AcOH/water (1:1) | 52% yield | Stabilizes transition states |

| Pure DMF | No reaction | Lacks proton donors for activation |

Comparative Reactivity with Analogues

The trifluoromethyl group enhances reactivity over non-fluorinated analogues:

| Compound | Relative Reactivity | Biological Activity (IC) |

|---|---|---|

| Phenylglyoxal | 1.0 (baseline) | 125 μM |

| 3-(Trifluoromethyl)phenylglyoxal hydrate | 3.2× higher | 9–42 μM |

Structural Impact :

Wissenschaftliche Forschungsanwendungen

3-(Trifluoromethyl)phenylglyoxal hydrate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

Biology: The compound can be used in biochemical studies to investigate the effects of trifluoromethyl groups on biological systems.

Wirkmechanismus

The mechanism of action of 3-(Trifluoromethyl)phenylglyoxal hydrate involves its interaction with various molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can affect their biological activity . The glyoxal moiety can react with nucleophiles, such as amino groups in proteins, leading to the formation of covalent adducts that can modulate protein function .

Vergleich Mit ähnlichen Verbindungen

3-(Trifluoromethyl)phenylglyoxal hydrate can be compared with other similar compounds, such as:

4-(Trifluoromethyl)phenylglyoxal hydrate: Similar structure but with the trifluoromethyl group at the para position.

2-(Trifluoromethyl)phenylglyoxal hydrate: Similar structure but with the trifluoromethyl group at the ortho position.

The uniqueness of this compound lies in the position of the trifluoromethyl group, which can influence its reactivity and interactions with other molecules .

Biologische Aktivität

3-(Trifluoromethyl)phenylglyoxal hydrate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The trifluoromethyl group enhances the compound's lipophilicity, which can significantly influence its interaction with biological targets.

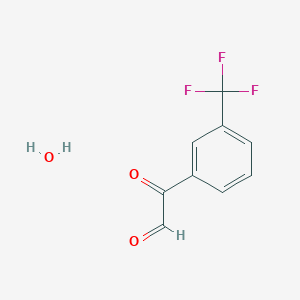

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a phenyl ring substituted with a trifluoromethyl group and a glyoxal moiety, which contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been observed:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cell proliferation, which is critical for anticancer effects .

- Induction of Apoptosis : Research indicates that derivatives of phenylglyoxal can induce apoptosis in cancer cell lines, evidenced by increased phosphatidylserine translocation and changes in mitochondrial membrane potential .

- Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties, possibly through disruption of bacterial cell division mechanisms.

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Activity :

A study focused on the cytotoxic effects of phenylglyoxal derivatives on human cancer cell lines. Compounds showed IC50 values below 100 μM, indicating significant cytotoxicity. The most active derivatives led to morphological changes consistent with apoptosis, highlighting their potential as anticancer agents . -

Antimicrobial Properties :

Another investigation assessed the antimicrobial effects of related compounds against various bacterial strains. Results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting their utility in treating infections.

Research Findings

Recent studies have emphasized the role of the trifluoromethyl group in enhancing the biological activity of aromatic compounds. The presence of this group is linked to improved binding affinity to target proteins, which can increase the potency of therapeutic agents . Additionally, structural modifications around the glyoxal moiety can lead to varied biological outcomes, emphasizing the importance of structure-activity relationships in drug design.

Eigenschaften

IUPAC Name |

2-oxo-2-[3-(trifluoromethyl)phenyl]acetaldehyde;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2.H2O/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13;/h1-5H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJAPVMHDWONIME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C=O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.